6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine
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Overview
Description
6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoropyrrolidine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine typically involves the introduction of the difluoropyrrolidine group onto a pyridine ring. One common method involves the reaction of 3,5-dimethylpyridine with a difluoropyrrolidine derivative under controlled conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The difluoropyrrolidine group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A related compound with similar fluorine substitution on the pyridine ring.
3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the pyridine ring.
5-Methylpyridine: Contains the methyl group on the pyridine ring but lacks the difluoropyrrolidine substitution.
Uniqueness
6-(3,3-Difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine is unique due to the combination of the difluoropyrrolidine group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(3,3-difluoropyrrolidin-1-yl)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-7-4-8(13)5-14-9(7)15-3-2-10(11,12)6-15/h4-5H,2-3,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKTJRSGLWBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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